

Application Notes and Protocols for R-10015

Treatment in Primary Cells

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Compound of Interest

Compound Name: R-10015

Cat. No.: B15608720

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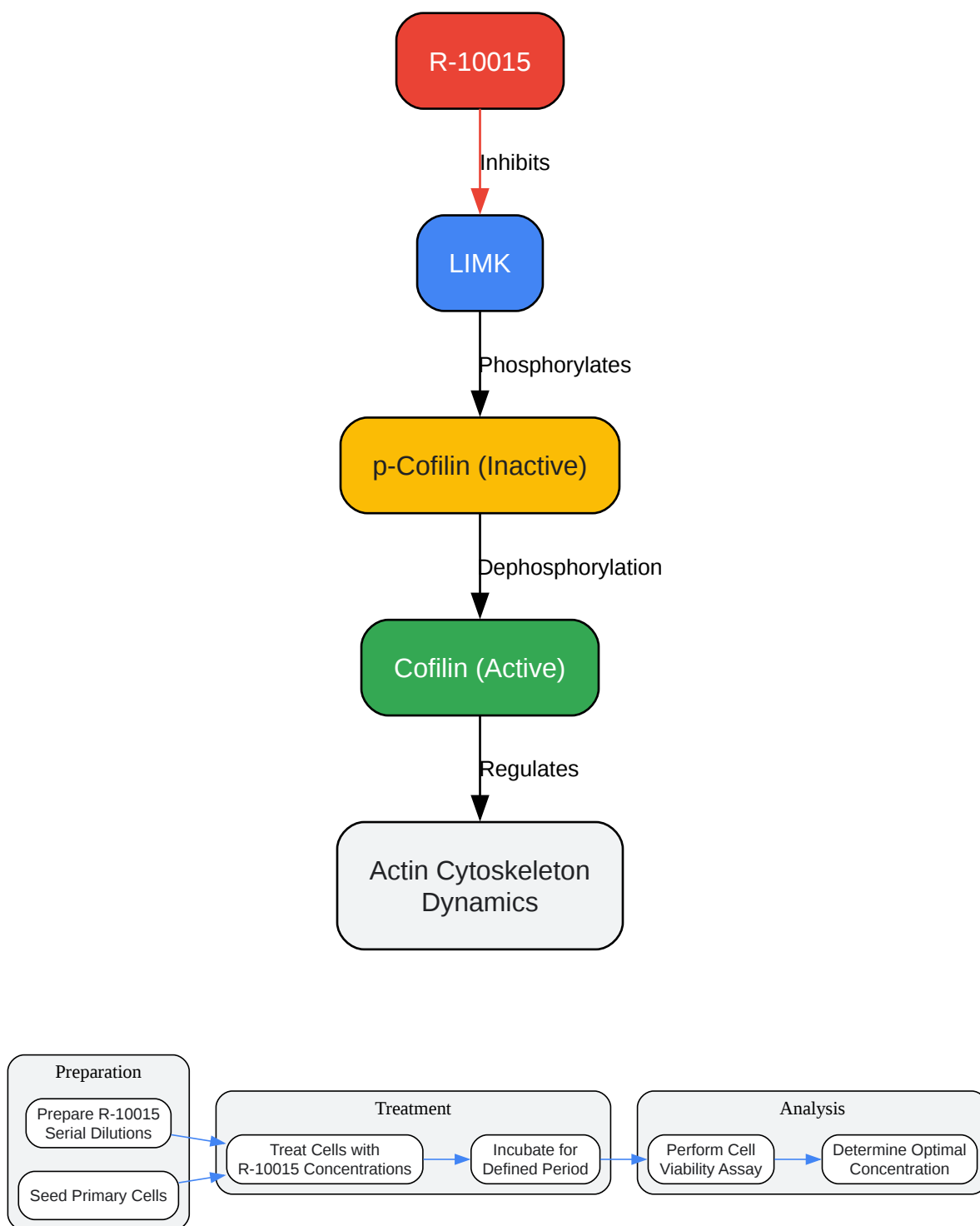
These application notes provide detailed guidelines and protocols for the utilization of **R-10015**, a potent and selective inhibitor of LIM domain kinase (LIMK), in primary cell cultures. The information is intended to guide researchers in designing and executing experiments to investigate the effects of **R-10015** on various cellular processes.

Introduction

R-10015 is a small molecule inhibitor that specifically targets LIM domain kinase (LIMK), with a reported IC₅₀ of 38 nM for human LIMK1.^{[1][2]} By inhibiting LIMK, **R-10015** prevents the phosphorylation of cofilin, a key actin-depolymerizing factor. This intervention in the actin cytoskeleton dynamics makes **R-10015** a valuable tool for studying a range of cellular activities, including cell migration, morphology, and viral infection processes. **R-10015** has been identified as a broad-spectrum antiviral compound, showing activity against HIV and other viruses.^[1]

Mechanism of Action

R-10015 functions by binding to the ATP-binding pocket of LIMK, thereby preventing the transfer of a phosphate group to its downstream target, cofilin.^{[1][2]} In its unphosphorylated state, cofilin is active and promotes the depolymerization of actin filaments. Inhibition of LIMK by **R-10015** leads to an increase in active cofilin, resulting in altered actin dynamics.



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References

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